Genotoxicity Safety: 3-Alkylamino vs. 3-Amino/Acylamino Analogs
In a systematic SAR study of 2,1-benzisothiazole derivatives, compounds containing an aromatic nitro group or an unsubstituted 3-amino group exhibited genotoxic properties, and most 3-acylamino, 3-acylalkylamino, and 3-azomethine derivatives showed mutagenic activity in the Salmonella-microsome assay. In contrast, none of the 3-alkylamino-2,1-benzisothiazoles (the subclass to which 3-(sec-butylamino)-2,1-benzisothiazole belongs) was active in this assay [1]. This provides class-level evidence that the sec-butylamino derivative is free from the mutagenicity liability inherent to other 3-substituted 2,1-benzisothiazoles.
| Evidence Dimension | Mutagenicity in Salmonella-microsome assay (Ames test) |
|---|---|
| Target Compound Data | 3-(sec-Butylamino)-2,1-benzisothiazole: Non-mutagenic (class inference; no detectable mutagenic activity for any 3-alkylamino-2,1-benzisothiazole tested) |
| Comparator Or Baseline | 3-Amino-2,1-benzisothiazole: Mutagenic; 3-Acylamino derivatives: Majority mutagenic; bz-Nitro derivatives: Genotoxic |
| Quantified Difference | Qualitative difference: Active (mutagenic) vs. Inactive (non-mutagenic). None of the 3-alkylamino derivatives showed activity. |
| Conditions | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 with and without S9 metabolic activation |
Why This Matters
For procurement decisions in drug discovery, selecting a 3-alkylamino-2,1-benzisothiazole over a 3-amino or 3-acylamino analog eliminates genotoxicity as an early-stage safety liability.
- [1] Zani, F.; Bellotti, A.; Mazza, P. Biological Studies on 2,1-Benzisothiazole Derivatives. II. Evaluation of Antimicrobial and Genotoxic Properties of bz-Nitro-, 3-Ethylacetate-, 3-Amino- and 3-Substituted Amino 2,1-Benzisothiazoles. Farmaco 1994, 49 (11), 713–719. PMID: 7832974. View Source
